[(6-Chloropyridin-2-yl)methyl](ethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-2-yl)methylpropanedinitrile is a chemical compound characterized by the presence of a chloropyridine ring attached to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 6-chloropyridine with ethyl propanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of (6-Chloropyridin-2-yl)methylpropanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(6-Chloropyridin-2-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
[(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure with a methylamine group instead of propanedinitrile.
2-Chloro-5-(methylaminomethyl)pyridine: Contains a methylaminomethyl group attached to the chloropyridine ring.
Uniqueness
(6-Chloropyridin-2-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
647840-06-0 |
---|---|
Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-[(6-chloropyridin-2-yl)methyl]-2-ethylpropanedinitrile |
InChI |
InChI=1S/C11H10ClN3/c1-2-11(7-13,8-14)6-9-4-3-5-10(12)15-9/h3-5H,2,6H2,1H3 |
InChI Key |
ROSCGMMWEXBKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC(=CC=C1)Cl)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.